1-(cyclopentylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Description
1-(cyclopentylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as CP-94,253, is a chemical compound that belongs to the class of triazolobenzodiazepines. It is a potent and selective antagonist of the GABAA receptor, which is responsible for the inhibitory neurotransmission in the central nervous system. CP-94,253 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Synthetic Applications
1,2,4-triazoles serve as key intermediates in the synthesis of various heterocyclic compounds. They are involved in three-component condensations, forming complex structures like quinazolinones through reactions with other organic compounds (Shikhaliev et al., 2005). Additionally, their analogues, such as 1,2,3-triazoles, are generated via cycloaddition reactions, showcasing the versatility of triazoles in creating novel chemical entities with potential biological and industrial applications (Mertzanos et al., 1992).
Catalysis
Triazole derivatives are also prominent in catalysis, where they act as ligands facilitating various organic transformations. For instance, the ruthenium-catalyzed cycloaddition of aryl azides and alkynes to form 1,5-disubstituted 1,2,3-triazoles demonstrates the use of triazoles in enhancing reaction yields and efficiency (Rasmussen et al., 2007).
Material Science
In material science, triazole derivatives contribute to the development of functional materials with specific properties. Hyperbranched poly(phenyltriazolylcarboxylate)s synthesized from triazoles exhibit aggregation-induced emission effects, useful in sensors and fluorescent materials (Chi et al., 2018).
Biological Research
While excluding direct references to drug use and side effects, it's worth noting that triazole derivatives have been explored for their potential in biological applications, including as antimicrobial agents (Ashok et al., 2013). Their structural versatility allows for the synthesis of compounds with significant activity against various bacterial and fungal strains.
properties
IUPAC Name |
2-(cyclopentylmethyl)-4,5-dimethyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-8-11-13(10(14)12(8)2)7-9-5-3-4-6-9/h9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZJABMVJKNJIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C)CC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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